Home > Products > Screening Compounds P95877 > N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide
N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide - 2034272-08-5

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

Catalog Number: EVT-2906560
CAS Number: 2034272-08-5
Molecular Formula: C19H15N3O4
Molecular Weight: 349.346
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

N-(4-[18F]fluorobenzyl)-N-methyl-2-(7-methyl-8-oxo-2-phenyl-7,8-dihydro-9H-purin-9-yl)acetamide ([18F]5)

Compound Description: This compound is a novel radiotracer developed for positron emission tomography (PET) imaging of translocator protein (18 kDa) (TSPO) in ischemic brain. [] It was designed to overcome the in vivo instability of its [18F]fluoroethyl analog, [18F]7, which underwent rapid defluoroethylation. [] [18F]5 showed high in vitro binding affinities for TSPO (Ki = 0.70 nM) and moderate lipophilicity (log D = 2.9). [] PET studies in ischemic rat brains revealed a higher binding potential and maximum uptake ratio compared to the contralateral side, demonstrating its utility for visualizing TSPO in neuroinflammation models. []

Relevance: While structurally different, both [18F]5 and N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide are designed as radiotracers for PET imaging. [18F]5 targets TSPO, while the target of N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide is not specified in the provided information. [] Both compounds share a similar acetamide linker connected to a heterocyclic core, although the specific heterocycles differ. []

2-(5-(4-[18F]fluorophenyl)-2-oxobenzo[d]oxazol-3(2H)-yl)-N-methyl-N-phenylacetamide ([18F]6)

Compound Description: [18F]6 is another novel radiotracer developed for PET imaging of TSPO in ischemic brain. [] Similar to [18F]5, it was designed to improve the in vivo stability compared to its [18F]fluoroethyl analog, [18F]8. [] [18F]6 also exhibited high in vitro binding affinity for TSPO (Ki = 5.9 nM) and moderate lipophilicity (log D = 3.4). [] While it showed improved in vivo stability compared to [18F]8, its uptake in mouse bones and presence of radiolabeled metabolites in the brain suggest [18F]5 may be a more promising TSPO imaging agent. []

Relevance: Both [18F]6 and N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide are designed as radiotracers and contain a benzoxazolone moiety in their structure. [] The acetamide linker in both compounds connects the benzoxazolone to different aromatic substituents. [] The shared benzoxazolone moiety and acetamide linker suggest a potential structural relationship and potential overlap in their chemical properties. []

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-fluoro-3-trifluoromethyl-phenyl)-acetamide (VUF10472/NBI-74330)

Compound Description: This is a potent and selective orally bioavailable chemokine (C-X-C motif) receptor 3 (CXCR3) antagonist. [, ] It exhibits dose- and time-dependent pharmacokinetics in human subjects after multiple oral dosing. [] It is metabolized by CYP3A, resulting in the formation of two primary metabolites. [] One of these metabolites, O-deethylated AMG 487 (M2), inhibits CYP3A, leading to time-dependent pharmacokinetic changes. []

Relevance: VUF10472 and N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide share a common acetamide linker and a substituted pyridine ring within their structures. [, ] Both compounds also feature a central aromatic ring connected to this acetamide linker, although the specific aromatic ring systems differ (4-fluoro-3-trifluoromethyl-phenyl in VUF10472 vs. 2-oxobenzo[d]oxazol-3(2H)-yl in the target compound). [, ] The structural similarities, particularly the acetamide and pyridine features, suggest a potential relationship in their chemical properties. [, ]

(R)-N-{1-[3-(4-Ethoxy-phenyl)-4-oxo-3,4-dihydro-pyrido[2,3-d]-pyrimidin-2-yl]-ethyl}-N-pyridin-3-yl-methyl-2-(4-trifluoromethoxyphenyl)-acetamide (VUF10085/AMG-487)

Compound Description: Similar to VUF10472, this compound is also a potent and selective orally bioavailable CXCR3 antagonist. [, ] It exhibits dose- and time-dependent pharmacokinetics in humans due to its metabolism by CYP3A and subsequent inhibition of CYP3A by its metabolite M2. [, ]

Relevance: VUF10085 shares the same structural features as VUF10472 that relate to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide. Both compounds feature an acetamide linker, a substituted pyridine ring, and a central aromatic ring system. [, ] The specific aromatic rings differ between VUF10085 (4-trifluoromethoxyphenyl) and the target compound (2-oxobenzo[d]oxazol-3(2H)-yl), but the overall structural similarities point to a possible relationship in their chemical behavior. [, ]

Decanoic acid {1-[3-(4-cyano-phenyl)-4-oxo-3,4-dihydro-quinazolin-2-yl]-ethyl}-(2-dimethylamino-ethyl)-amide (VUF5834)

Compound Description: VUF5834 is a nonpeptidergic compound that acts as a noncompetitive antagonist and inverse agonist at the human CXCR3 receptor. []

Relevance: Both VUF5834 and N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide belong to the broader class of small molecule CXCR3 antagonists. [] Despite differences in their core structures, both compounds feature an amide linkage connecting an aromatic moiety to a flexible alkyl chain with a terminal amine group. [] This structural similarity might contribute to their shared activity at the CXCR3 receptor. []

1,3-Bis-[2-(3,4-dichloro-phenyl)-2-oxo-ethyl]-3H-imidazol-1-ium bromide (VUF10132)

Compound Description: VUF10132 is another nonpeptidergic CXCR3 antagonist displaying noncompetitive antagonism and inverse agonist properties. []

Relevance: Although structurally dissimilar to N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, VUF10132 is relevant as it belongs to the same class of small molecule CXCR3 antagonists. [] Both compounds share the ability to block the activity of CXCR3 chemokine receptors, suggesting potential overlap in their therapeutic applications despite their distinct structures. []

N,N-dimethyl-N-[4-[[[2-(4-methylphenyl)-6,7-dihydro-5H-benzocyclohepten-8-yl]-carbonyl]amino]benzyl]tetrahydro-2H-pyran-4-aminium chloride (TAK-779)

Compound Description: TAK-779 is a quaternary ammonium anilide that acts as a noncompetitive antagonist at human CXCR3. [] Unlike other CXCR3 antagonists discussed, it displays weak partial inverse agonism at a constitutively active CXCR3 mutant. [] This suggests a different binding mode compared to other small molecule inverse agonists. []

Relevance: Despite its structural divergence from N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide, TAK-779 is relevant due to its classification as a small molecule CXCR3 antagonist. [] This shared activity points to a potential therapeutic relationship, despite their distinct chemical structures and possible differences in their mechanism of action. []

Properties

CAS Number

2034272-08-5

Product Name

N-((2-(furan-2-yl)pyridin-4-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide

IUPAC Name

N-[[2-(furan-2-yl)pyridin-4-yl]methyl]-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide

Molecular Formula

C19H15N3O4

Molecular Weight

349.346

InChI

InChI=1S/C19H15N3O4/c23-18(12-22-15-4-1-2-5-17(15)26-19(22)24)21-11-13-7-8-20-14(10-13)16-6-3-9-25-16/h1-10H,11-12H2,(H,21,23)

InChI Key

LNPJGBFXZHKFED-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)N(C(=O)O2)CC(=O)NCC3=CC(=NC=C3)C4=CC=CO4

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.